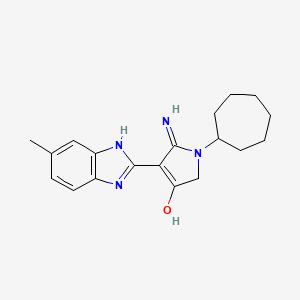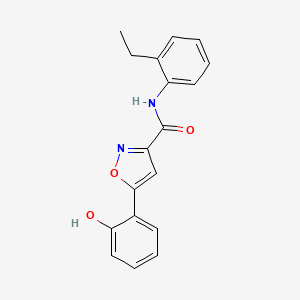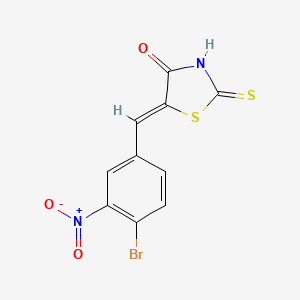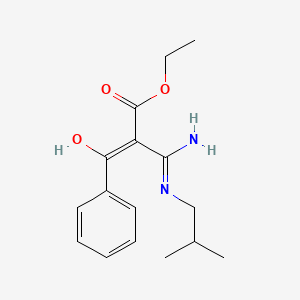![molecular formula C16H11BrN6O B3728277 4-hydroxybenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3728277.png)
4-hydroxybenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
説明
4-hydroxybenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HBIH and has been synthesized using different methods.
作用機序
The mechanism of action of HBIH is not fully understood, but it has been proposed that HBIH interacts with DNA and inhibits the activity of different enzymes involved in DNA replication and transcription. HBIH has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HBIH has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that HBIH inhibits the proliferation of cancer cells and induces apoptosis. HBIH has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. In vivo studies have shown that HBIH has a low toxicity profile and can be used as a potential anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of using HBIH in lab experiments is its potent anti-cancer activity and low toxicity profile. HBIH can also be easily synthesized using different methods, making it readily available for research purposes. However, one of the limitations of using HBIH in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on HBIH. One potential direction is the development of novel HBIH derivatives with improved anti-cancer activity and solubility in water. Another direction is the investigation of the mechanism of action of HBIH in more detail, which could lead to the discovery of new targets for anti-cancer drugs. Additionally, HBIH could be studied for its potential use in combination with other anti-cancer agents to enhance their efficacy. Finally, HBIH could be explored for its potential use in other fields such as materials science and biochemistry.
In conclusion, HBIH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBIH has been synthesized using different methods, and its scientific research applications include medicinal chemistry, biochemistry, and materials science. HBIH has been shown to exhibit potent anti-cancer activity, inhibit the production of inflammatory cytokines, and reduce inflammation. HBIH has several advantages for lab experiments, including its potent anti-cancer activity and low toxicity profile. However, its limited solubility in water can make it difficult to work with in aqueous solutions. There are several future directions for research on HBIH, including the development of novel HBIH derivatives, the investigation of its mechanism of action, and its potential use in combination with other anti-cancer agents.
科学的研究の応用
HBIH has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HBIH has been shown to exhibit potent anti-cancer activity against different cancer cell lines. HBIH has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. In biochemistry, HBIH has been used as a probe to study the binding of different proteins to DNA. In materials science, HBIH has been used as a precursor for the synthesis of novel materials.
特性
IUPAC Name |
4-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6O/c17-10-3-6-13-12(7-10)14-15(19-13)20-16(23-21-14)22-18-8-9-1-4-11(24)5-2-9/h1-8,24H,(H2,19,20,22,23)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAHVYUUGLUBPQ-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(2-{8-Bromo-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-4-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3728206.png)
![6-amino-2-{[2-(3-chlorophenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728211.png)
![methyl 4-{[4-oxo-2-(3-pyridinylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B3728223.png)

![2-{3-[(2-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B3728237.png)
![N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3728243.png)
![2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3728248.png)
![3-(3-hydroxypropyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3728251.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)acetohydrazide](/img/structure/B3728259.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3728266.png)

![N-(4-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3728283.png)
